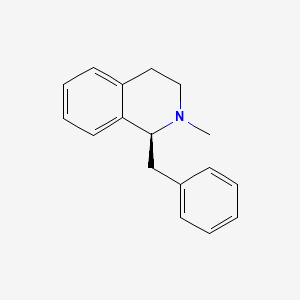
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline is a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is an enantiomer of a (R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Research
(S)-1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied in the context of Parkinson's disease. This compound has been detected as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). It's found in significantly higher levels in the CSF of Parkinsonian patients compared to controls with other neurological diseases. Repeated administration of this compound in mice induced behavioral abnormalities related to Parkinson's disease, suggesting a potential link to idiopathic Parkinson's disease (Kotake et al., 1995). Furthermore, other studies have explored its neuroprotective effects, particularly in the presence of various neurotoxins, indicating its potential as a lead compound for developing new treatments for Parkinson's disease (Kotake et al., 2005).
Anti-Cancer Properties
The tetrahydroisoquinoline moiety, which includes this compound, is often found in molecules with significant biological activity, including antitumor properties. Derivatives of this compound have shown promising results in in vitro studies against various cancer cell lines. This points towards its potential utility in developing novel and safer anticancer drugs (Redda et al., 2010).
Neurotoxicity and Neuroprotection
These compounds have dual roles, with some derivatives displaying neurotoxic actions while others, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit neuroprotective and neurorestorative actions. This duality is critical in understanding the role of these compounds in neurological diseases and developing potential therapeutic applications (Peana et al., 2019).
Synthesis and Pharmacological Characterization
The compound has been a subject of various synthetic studies, exploring its pharmacological properties. These studies have been instrumental in understanding its interaction with different biological systems and receptors, providing a pathway for the development of drugs with selective beta-adrenergic properties (Charifson et al., 1989).
Eigenschaften
Molekularformel |
C17H19N |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
(1S)-1-benzyl-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
VKRKVLLLTIHDEF-KRWDZBQOSA-N |
Isomerische SMILES |
CN1CCC2=CC=CC=C2[C@@H]1CC3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



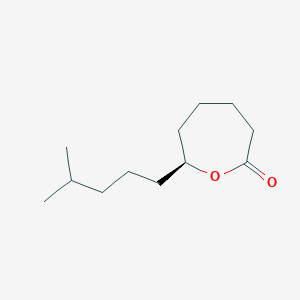
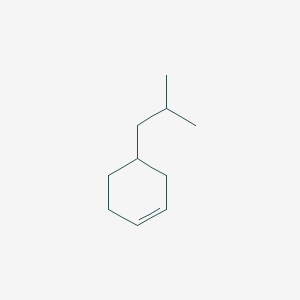

![(E)-2-[(4-tert-butylphenyl)methylsulfanyl]-3-[4-[2-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B1250599.png)


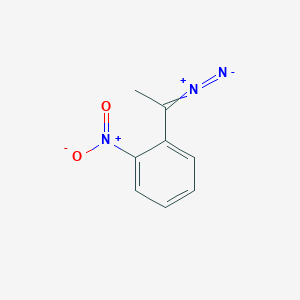


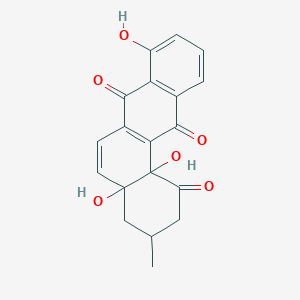
![N-[(1S,2R,3R,5S,6R,8R)-2,8-dimethyl-5-propan-2-yl-2-tricyclo[4.3.1.03,8]decanyl]formamide](/img/structure/B1250614.png)
![(2S,3R,4R,5S)-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]-2-[(E)-2-methyl-3-[5-(5-nitrofuran-2-yl)-1,3-oxazol-2-yl]prop-2-enyl]oxane-3,4-diol](/img/structure/B1250615.png)

